Cas no 761460-08-6 (Paliperidone N-oxide)

Paliperidone N-oxide is a key intermediate in the synthesis of paliperidone, an antipsychotic agent used in the treatment of schizophrenia and related psychiatric disorders. This compound is characterized by its high purity and stability, ensuring reliable performance in pharmaceutical manufacturing processes. Its well-defined chemical structure facilitates precise control during synthesis, contributing to consistent product quality. Paliperidone N-oxide is instrumental in research and development, enabling the study of metabolic pathways and the optimization of paliperidone production. The compound’s compatibility with standard laboratory techniques and scalable synthesis methods makes it a valuable resource for both academic and industrial applications.
Paliperidone N-oxide structure
Paliperidone N-oxide structure
Product name:Paliperidone N-oxide
CAS No:761460-08-6
MF:C23H27N4O4F
Molecular Weight:442.48328
CID:839687

Paliperidone N-oxide 化学的及び物理的性質

名前と識別子

    • Paliperidone N-oxide
    • LogP
    • 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
    • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
    • 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl) piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-oxide

じっけんとくせい

  • ゆうかいてん: 160-162°C (dec.)

Paliperidone N-oxide Security Information

  • 危険物輸送番号:NONH for all modes of transport

Paliperidone N-oxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P141010-1mg
Paliperidone N-Oxide
761460-08-6
1mg
$ 173.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1491842-20MG
761460-08-6
20MG
¥10117.6 2023-04-13
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13811-1g
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
761460-08-6 95%
1g
$1750 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-212518-1mg
Paliperidone N-Oxide,
761460-08-6
1mg
¥2708.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1491842-20MG
Paliperidone Related Compound D
761460-08-6
20mg
¥11470.78 2025-01-16
SHENG KE LU SI SHENG WU JI SHU
sc-212518-1 mg
Paliperidone N-Oxide,
761460-08-6
1mg
¥2,708.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1491842-20MG
761460-08-6
20MG
¥14114.48 2023-01-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613691-1g
4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide
761460-08-6 98%
1g
¥32094.00 2024-04-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613691-250mg
4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide
761460-08-6 98%
250mg
¥11921.00 2024-04-29
TRC
P141010-10mg
Paliperidone N-Oxide
761460-08-6
10mg
$ 1355.00 2023-09-06

Paliperidone N-oxide 関連文献

Paliperidone N-oxideに関する追加情報

Recent Advances in Paliperidone N-oxide (CAS: 761460-08-6) Research: A Comprehensive Review

Paliperidone N-oxide, a metabolite of the widely used antipsychotic drug paliperidone, has garnered increasing attention in recent years due to its potential pharmacological properties and implications in drug metabolism. With the CAS number 761460-08-6, this compound has been the subject of several studies aimed at elucidating its role in the efficacy and safety profiles of paliperidone-based therapies. This research briefing provides a comprehensive overview of the latest findings related to Paliperidone N-oxide, focusing on its chemical properties, metabolic pathways, and clinical relevance.

Recent studies have highlighted the significance of Paliperidone N-oxide in the context of personalized medicine. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to quantify this metabolite in biological samples, enabling researchers to better understand its pharmacokinetics. One notable study published in the Journal of Clinical Psychopharmacology demonstrated that Paliperidone N-oxide exhibits a longer half-life compared to its parent compound, suggesting potential implications for dosing regimens and therapeutic monitoring.

In addition to its pharmacokinetic properties, Paliperidone N-oxide has been investigated for its pharmacodynamic effects. Preliminary in vitro studies indicate that this metabolite may contribute to the overall antipsychotic activity of paliperidone, albeit with a lower binding affinity for dopamine and serotonin receptors. These findings underscore the need for further research to delineate the precise mechanisms by which Paliperidone N-oxide influences clinical outcomes in patients with schizophrenia and other psychiatric disorders.

The synthesis and characterization of Paliperidone N-oxide (CAS: 761460-08-6) have also been a focal point of recent research. Innovative synthetic routes have been developed to produce high-purity samples of this metabolite, facilitating its use in both preclinical and clinical studies. Furthermore, advancements in crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular structure of Paliperidone N-oxide, paving the way for structure-activity relationship (SAR) studies.

From a clinical perspective, the detection and quantification of Paliperidone N-oxide in patient samples have become increasingly important for therapeutic drug monitoring (TDM). A recent multicenter study highlighted the variability in metabolite levels among individuals, emphasizing the role of genetic polymorphisms in cytochrome P450 enzymes. These findings have significant implications for optimizing treatment regimens and minimizing adverse effects in diverse patient populations.

Looking ahead, ongoing research aims to explore the potential of Paliperidone N-oxide as a biomarker for treatment response and adherence. Collaborative efforts between academia and the pharmaceutical industry are expected to yield novel insights into the therapeutic utility of this metabolite. As the field of psychopharmacology continues to evolve, Paliperidone N-oxide (CAS: 761460-08-6) remains a compound of considerable interest, with the potential to inform the development of next-generation antipsychotic therapies.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD